molecular formula C22H17ClN2O4 B4898371 N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide

Cat. No.: B4898371
M. Wt: 408.8 g/mol
InChI Key: XTJIULUFVIUBKS-UHFFFAOYSA-N
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Description

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide is a synthetic compound that has garnered interest due to its potential therapeutic applications. This compound is known for its unique chemical structure, which includes a benzoxazole ring and methoxybenzamide moiety, contributing to its diverse biochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions. The subsequent steps involve the introduction of the 3-chloro-4-methoxyphenyl group and the methoxybenzamide moiety through nucleophilic substitution reactions. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include quinones from oxidation, amine derivatives from reduction, and various substituted benzoxazole derivatives from nucleophilic substitution.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its role in modulating biological pathways, particularly those involving inflammation and cell signaling.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-tumor, and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide involves the inhibition of specific enzymes and modulation of molecular pathways. For instance, it acts as a selective inhibitor of phosphodiesterase 4 (PDE4), reducing the breakdown of cyclic adenosine monophosphate (cAMP). This leads to decreased production of pro-inflammatory cytokines and chemokines, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide
  • N-(2-(3-chloro-4-methoxyphenyl)ethyl)-2-(2,4,6-trichlorophenoxy)acetamide

Uniqueness

Compared to similar compounds, N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide stands out due to its selective inhibition of PDE4, which is not commonly observed in other related compounds. This selectivity reduces the risk of off-target effects and enhances its therapeutic potential.

Properties

IUPAC Name

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O4/c1-27-18-6-4-3-5-15(18)21(26)24-14-8-10-20-17(12-14)25-22(29-20)13-7-9-19(28-2)16(23)11-13/h3-12H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJIULUFVIUBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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